
Triiodo(phenyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triiodo(phenyl)germane is an organogermanium compound characterized by the presence of three iodine atoms and a phenyl group attached to a germanium atom
準備方法
Synthetic Routes and Reaction Conditions
Triiodo(phenyl)germane can be synthesized through several methods. One common approach involves the reaction of phenylgermanium trichloride with iodine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the iodine atoms replacing the chlorine atoms on the germanium center.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or distillation to remove any impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Triiodo(phenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state species.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
科学的研究の応用
Triiodo(phenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
作用機序
The mechanism by which triiodo(phenyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms and phenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and covalent bonding with target molecules.
類似化合物との比較
Similar Compounds
Triiodo(phenyl)silane: Similar structure but with silicon instead of germanium.
Triiodo(phenyl)stannane: Contains tin in place of germanium.
Triiodo(phenyl)lead: Lead-based analogue with similar chemical properties.
Uniqueness
Triiodo(phenyl)germane is unique due to the specific properties imparted by the germanium atom. Germanium’s position in the periodic table gives it distinct electronic and steric characteristics compared to silicon, tin, and lead, making this compound particularly valuable in certain applications.
特性
CAS番号 |
41856-42-2 |
|---|---|
分子式 |
C6H5GeI3 |
分子量 |
530.45 g/mol |
IUPAC名 |
triiodo(phenyl)germane |
InChI |
InChI=1S/C6H5GeI3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H |
InChIキー |
IWXZDHSFDCAJQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Ge](I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


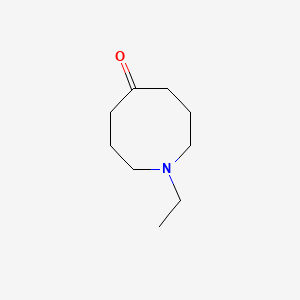
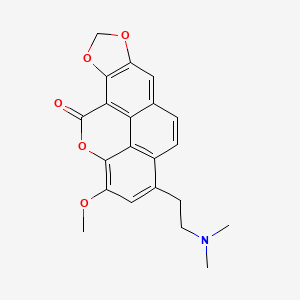
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)
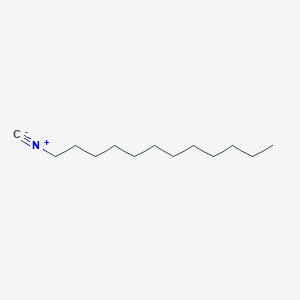
![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)
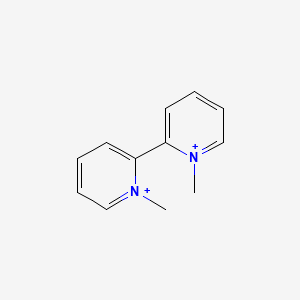
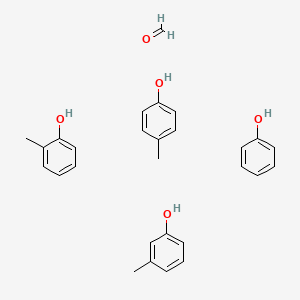
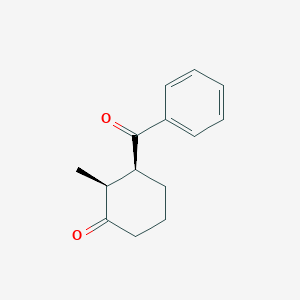

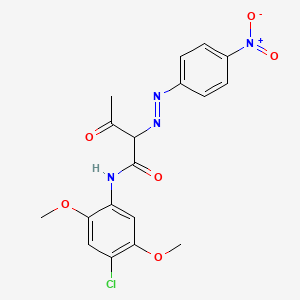
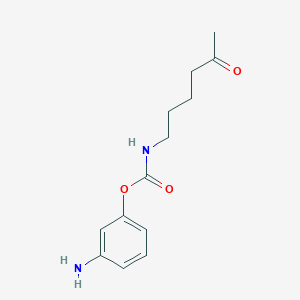
![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
